4-chloro-3-methoxybenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methoxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-7-4-5(8(12)11-10)2-3-6(7)9/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQVFTUMSYUGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255782 | |
| Record name | Benzoic acid, 4-chloro-3-methoxy-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321196-01-4 | |
| Record name | Benzoic acid, 4-chloro-3-methoxy-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321196-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-chloro-3-methoxy-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 3 Methoxybenzohydrazide
Direct Synthesis Routes for 4-Chloro-3-methoxybenzohydrazide
The primary route for the synthesis of this compound involves the hydrazinolysis of an appropriate ester precursor. This method is a standard and efficient way to introduce the hydrazide functionality.
Precursor Compounds and Starting Materials
The key starting material for the synthesis of this compound is typically a derivative of 4-chloro-3-methoxybenzoic acid. ontosight.ainih.govscbt.comtcichemicals.comaobchem.com This carboxylic acid can be converted to its corresponding methyl or ethyl ester, which then serves as the direct precursor for the hydrazide. The synthesis of 4-chloro-3-methoxybenzoic acid itself can be achieved through methods such as the chlorination of 3-methoxybenzoic acid or the methoxylation of 4-chlorobenzoic acid. ontosight.ai An alternative starting material that can be envisioned for the synthesis is 4-chloro-3-methoxybenzaldehyde, which would first need to be oxidized to the corresponding carboxylic acid before proceeding with esterification and hydrazinolysis. whiterose.ac.uk
Reaction Conditions and Optimization Strategies
The synthesis of this compound from its corresponding ester is typically carried out by refluxing the ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as methanol (B129727) or ethanol (B145695). nih.govnih.govnih.gov The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the excess solvent and hydrazine are removed, often under reduced pressure, to yield the crude product. Recrystallization from a suitable solvent like methanol is then employed to obtain the pure this compound. nih.gov Optimization of this reaction would involve adjusting the reaction time, temperature, and the molar ratio of the ester to hydrazine hydrate to maximize the yield and purity of the final product.
Derivatization Strategies via the Hydrazide Moiety
The hydrazide functional group in this compound is highly reactive and allows for a wide range of chemical modifications. A prominent derivatization strategy involves the condensation with aldehydes and ketones to form hydrazone Schiff bases. nih.govscience.govijresm.com
Synthesis of Hydrazone Schiff Bases of this compound
Hydrazones are a class of organic compounds with the general structure R1R2C=NNH-C(=O)R3. They are synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. nih.gov These reactions are typically straightforward and can be performed under various conditions. nih.gov
The synthesis of hydrazone Schiff bases from this compound involves reacting it with a diverse range of substituted aldehydes and ketones. nih.govresearchgate.netresearchgate.netmdpi.com This condensation reaction is often carried out by refluxing the two reactants in a solvent like ethanol or methanol, sometimes with the addition of a catalytic amount of acid, such as glacial acetic acid. nih.govnih.govresearchgate.netrsc.org The resulting hydrazone often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. ijresm.com
The table below provides examples of substituted aldehydes and ketones that can be condensed with this compound to form hydrazone Schiff bases.
| Aldehyde/Ketone Reactant | Resulting Hydrazone Product Name |
| Salicylaldehyde | N'-(2-hydroxybenzylidene)-4-chloro-3-methoxybenzohydrazide |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | N'-(4-hydroxy-3-methoxybenzylidene)-4-chloro-3-methoxybenzohydrazide. researchgate.netrsc.org |
| 2,4-Dihydroxybenzaldehyde | N'-(2,4-dihydroxybenzylidene)-4-chloro-3-methoxybenzohydrazide |
| Acetone | N'-(propan-2-ylidene)-4-chloro-3-methoxybenzohydrazide. znaturforsch.com |
| Substituted Acetophenones | N'-(1-arylethylidene)-4-chloro-3-methoxybenzohydrazide |
| (±)-Menthone | 4-Chloro-N'-(2-isopropyl-5-methylcyclohexylidene)benzohydrazide. science.gov |
The C=N double bond in hydrazones leads to the possibility of geometric isomerism, specifically E/Z isomerism. mdpi.comresearchgate.netdocbrown.info The configuration of the final product can be influenced by the nature of the substituents on both the benzohydrazide (B10538) and the aldehyde or ketone reactants. Generally, the Z isomer is often more stable in acylhydrazones due to the potential for intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen. mdpi.commdpi.com However, the electronic and steric effects of the substituents can alter this preference.
In solution, hydrazones can exist as a mixture of E and Z isomers, and their ratio can be influenced by the solvent. researchgate.net The presence of bulky substituents on either reactant can sterically hinder the formation of one isomer over the other. Electron-donating or electron-withdrawing groups on the aromatic rings can also affect the electronic properties of the C=N bond and the stability of the respective isomers. mdpi.com The study of the stereochemistry of these hydrazones is crucial as the different isomers can exhibit distinct physical and biological properties. Spectroscopic techniques like NMR are instrumental in determining the isomeric ratio in solution, as the chemical shifts of protons, particularly the NH proton, differ between the E and Z isomers. researchgate.net
Formation of Heterocyclic Derivatives Incorporating the 4-Chloro-3-methoxybenzoyl Moiety (e.g., Oxadiazoles)
The hydrazide functional group in this compound is a versatile precursor for the synthesis of various five-membered heterocyclic rings. Among the most common transformations is its conversion into 1,3,4-oxadiazole (B1194373) derivatives. These heterocycles are of significant interest in medicinal chemistry. The synthesis typically involves the cyclization of the benzohydrazide with a one-carbon donor entity, such as a carboxylic acid or its derivatives, under dehydrating conditions.
A prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of an acid hydrazide with a carboxylic acid or acid chloride. nih.gov The reaction with a carboxylic acid often requires a dehydrating agent like phosphorus oxychloride (POCl₃), polyphosphoric acid, or triflic anhydride (B1165640) to facilitate the cyclodehydration step. nih.gov Alternatively, oxidative cyclization of N-acylhydrazones, which are formed by the condensation of the hydrazide with an aldehyde, represents another efficient route. jchemrev.com Reagents like chloramine-T or iodine can be employed for this oxidative transformation. jchemrev.com
The general scheme for the formation of a 1,3,4-oxadiazole from this compound is depicted below. The 'R' group on the resulting oxadiazole is derived from the carboxylic acid or aldehyde reagent used in the cyclization.
Scheme 1: General synthesis of 2-(4-chloro-3-methoxyphenyl)-5-substituted-1,3,4-oxadiazoles.
The following table summarizes various synthetic strategies for the formation of 1,3,4-oxadiazoles that are applicable to this compound.
| Reagent | Catalyst/Dehydrating Agent | Reaction Type | Reference |
| Carboxylic Acids (R-COOH) | Phosphorus Oxychloride (POCl₃) | Cyclodehydration | nih.gov |
| Aldehydes (R-CHO) followed by oxidation | Chloramine-T or Iodine | Condensation followed by Oxidative Cyclization | jchemrev.com |
| Acid Chlorides (R-COCl) | - | Acylation followed by Cyclization | nih.gov |
| Carbon Disulfide (CS₂) | Potassium Hydroxide (KOH) | Cyclization to form oxadiazole-thione | jchemrev.com |
| N-Protected α-amino acids | Phosphorus Oxychloride (POCl₃) / Microwave | Cyclodehydration | researchgate.net |
Multi-component Reactions Involving this compound
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot operation. nih.govtcichemicals.com These reactions are highly valued in organic synthesis and drug discovery for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. nih.govpreprints.org
While specific examples of MCRs involving this compound are not extensively documented, its chemical structure suggests its potential as a key component in various known MCRs. The hydrazide moiety can act as a nucleophile, similar to an amine, making it a suitable candidate for reactions like the Ugi or Passerini-type reactions, or in the synthesis of complex heterocyclic systems. nih.gov
For instance, this compound could potentially participate in a four-component reaction (4CR) with an aldehyde, an isocyanide, and another acid component to generate a complex acyclic or heterocyclic structure incorporating the 4-chloro-3-methoxybenzoyl group. Such reactions often proceed through the initial formation of an imine or a related intermediate, which is then trapped by the other components. nih.gov The diversity of the final product can be easily achieved by varying each of the four starting materials. preprints.org
The advantages of using an MCR approach include:
Efficiency: Reduction in the number of synthetic steps and purification procedures. tcichemicals.com
Complexity: Rapid generation of structurally diverse and complex molecules. nih.gov
Sustainability: High atom economy and often milder reaction conditions, aligning with the principles of green chemistry. nih.gov
Mechanistic Insights into Synthesis Pathways
Understanding the reaction mechanisms provides a framework for optimizing reaction conditions and predicting product outcomes.
Proposed Reaction Mechanisms for Key Transformations
Formation of 1,3,4-Oxadiazoles via Cyclodehydration:
The most common pathway for forming a 1,3,4-oxadiazole from this compound and a carboxylic acid using a dehydrating agent like phosphorus oxychloride (POCl₃) is believed to proceed through the following steps:
Acylation: The first step is the condensation of this compound with a carboxylic acid (R-COOH) to form an N,N'-diacylhydrazine intermediate. This step is often slow and requires activation of the carboxylic acid.
Activation & Tautomerization: The dehydrating agent, such as POCl₃, activates a carbonyl group of the diacylhydrazine. The diacylhydrazine exists in equilibrium with its enol tautomer.
Cyclization: The enol form undergoes an intramolecular nucleophilic attack, where the oxygen of one hydroxyl group attacks the carbon of the activated carbonyl group.
Dehydration: The resulting cyclic intermediate eliminates a molecule of water (facilitated by the dehydrating agent) to form the stable aromatic 1,3,4-oxadiazole ring. nih.gov
Scheme 2: Proposed mechanism for the formation of a 2,5-disubstituted 1,3,4-oxadiazole.
Role of Catalysis and Reaction Environment
The efficiency and outcome of the synthetic transformations involving this compound are highly dependent on the catalyst and the reaction environment.
Catalysis:
Acid Catalysis: In many cyclization reactions, particularly for the formation of oxadiazoles, strong Brønsted or Lewis acids are used. nih.gov These catalysts function by activating carbonyl groups towards nucleophilic attack, thereby facilitating the key bond-forming steps. Phosphorus oxychloride not only acts as a dehydrating agent but also as an acid catalyst. nih.gov
Cooperative Catalysis: In some advanced synthetic methods, such as certain cycloaddition reactions, a combination of a transition-metal catalyst and an organocatalyst (like a chiral phosphoric acid) can be used. This cooperative catalysis allows for the simultaneous activation of different reacting partners, enabling complex transformations with high stereoselectivity. nih.gov
Reaction Environment:
Solvent: The choice of solvent can significantly influence reaction rates and yields. Polar aprotic solvents like 1,4-dioxane (B91453) are often used for cyclodehydration reactions. researchgate.net In some cases, solvent-free conditions, especially when combined with microwave irradiation, can offer a more environmentally friendly and efficient alternative. jchemrev.com
Temperature and Energy Source: Reaction temperatures can range from ambient temperature to reflux conditions. The use of microwave irradiation as an energy source has been shown to dramatically reduce reaction times for the synthesis of heterocyclic compounds like oxadiazoles, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.net
Reaction Work-up: The final isolation and purification of the product are critical. Procedures typically involve quenching the reaction, followed by extraction and crystallization or chromatographic purification to obtain the pure chemical compound.
The interplay between the substrate, reagents, catalyst, and reaction environment is crucial for the successful synthesis of derivatives from this compound.
Advanced Structural Elucidation and Solid State Characterization of 4 Chloro 3 Methoxybenzohydrazide and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the molecular-level investigation of 4-chloro-3-methoxybenzohydrazide. Each method offers unique insights into the compound's functional groups, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
NMR spectroscopy is an essential tool for confirming the molecular structure of hydrazones derived from this compound by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The ¹H NMR spectrum provides definitive evidence for the formation of hydrazide derivatives, such as Schiff bases. For instance, in a closely related derivative, (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide, the spectrum displays characteristic signals that confirm its structure. fupress.net The amide proton (NH-C=O) typically appears as a singlet in the downfield region, around 11.89 ppm. The azomethine proton (-N=CH-) signal, confirming the condensation of the hydrazide with an aldehyde, is observed as a singlet at approximately 8.52 ppm. fupress.net The aromatic protons from the two phenyl rings resonate in the 7.0-8.0 ppm range, with their specific chemical shifts and splitting patterns dictated by the substitution pattern. The methoxy (B1213986) (-OCH₃) group protons present as a sharp singlet at around 3.84 ppm. fupress.net The precursor, 3-chloro-4-methoxybenzaldehyde, shows key signals including the aldehydic proton around 9.85 ppm and the methoxy protons at 3.98 ppm. nih.gov
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. In derivatives like (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide, the carbonyl carbon (C=O) of the hydrazide moiety is typically observed around 163 ppm. fupress.net The azomethine carbon (-N=CH-) signal appears in the 120-150 ppm range, along with the other aromatic carbons. The carbon of the methoxy group (-OCH₃) gives a characteristic signal at approximately 55.8 ppm. fupress.net
Table 1: Representative NMR Spectral Data for a 3-Methoxybenzohydrazide Derivative
| Nucleus | Functional Group | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Amide (NH) | ~11.89 |
| ¹H | Azomethine (CH=N) | ~8.52 |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |
| ¹H | Methoxy (OCH₃) | ~3.84 |
| ¹³C | Carbonyl (C=O) | ~163 |
| ¹³C | Aromatic/Azomethine | 120 - 150 |
| ¹³C | Methoxy (OCH₃) | ~55.8 |
Data is based on the characterization of (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide. fupress.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the key functional groups present in this compound and its derivatives by detecting their characteristic vibrational frequencies. In the FT-IR spectrum of a hydrazone derivative, the N-H stretching vibration of the amide group is observed as a distinct band, typically around 3195 cm⁻¹. fupress.net
The spectrum is also characterized by a strong absorption band corresponding to the carbonyl (C=O) group (Amide I band) at approximately 1646 cm⁻¹. The formation of a Schiff base derivative is confirmed by the appearance of the C=N (azomethine) stretching vibration, usually around 1598 cm⁻¹. Other significant bands include the C-O stretching of the methoxy group and the C-Cl stretching vibration, which is expected in the lower frequency region of the spectrum. uobasrah.edu.iq The precursor aldehyde, 3-chloro-4-methoxybenzaldehyde, exhibits a strong carbonyl (C=O) stretch around 1686 cm⁻¹. nih.gov
Table 2: Key FT-IR Vibrational Frequencies for a 3-Methoxybenzohydrazide Derivative
| Functional Group | Vibration Type | Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3195 |
| C=O (Amide I) | Stretching | ~1646 |
| C=N (Azomethine) | Stretching | ~1598 |
| C-O (Methoxy) | Stretching | ~1248 |
| C-H (Aromatic) | Stretching | >3000 |
Data is based on the characterization of (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide. fupress.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and fragmentation pattern of a compound. For a derivative such as (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide, the mass spectrum would show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ that confirms its molecular formula. fupress.net For example, the related compound (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate shows a molecular ion peak at m/z = 333.10, corresponding to the anhydrous molecule. fupress.net The fragmentation pattern provides structural information, often involving the cleavage of the amide bond and other characteristic fragmentations of the aromatic rings. The mass spectrum of the precursor, 3-chloro-4-methoxybenzaldehyde, shows a prominent molecular ion peak at m/z 170. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic hydrazones like those derived from this compound typically exhibit two or three main absorption bands in the UV-Vis region. These bands are generally attributed to π → π* transitions within the aromatic rings and the C=N chromophore, and n → π* transitions associated with the lone pair electrons on the nitrogen and oxygen atoms of the hydrazide and azomethine groups. nih.gov Metal complexes of related hydrazone ligands show intense bands assignable to ligand-to-metal charge transfer (LMCT). niscpr.res.in
Electron Spin Resonance (ESR) Spectroscopy (for Paramagnetic Complexes)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used for studying compounds with unpaired electrons, such as paramagnetic metal complexes. While diamagnetic complexes are ESR-silent, complexes of this compound with transition metals like Cu(II), Mn(II), or Co(II) would be ESR-active. The ESR spectrum provides valuable information about the electronic environment and geometry of the metal center. internationaljournalcorner.com For instance, the g-values (g|| and g⊥) can help distinguish between different geometries (e.g., octahedral, tetrahedral, or square planar). The presence of hyperfine splitting, caused by the interaction of the unpaired electron with the magnetic nucleus of the metal, can give insights into the nature of the metal-ligand bond. internationaljournalcorner.com
Single-Crystal X-ray Diffraction Analysis
For a closely related compound, (E)-N'-(4-Bromobenzylidene)-3-methoxybenzohydrazide monohydrate, single-crystal X-ray analysis revealed that it crystallizes in the orthorhombic system with a P2₁2₁2₁ space group. fupress.netresearchgate.net The analysis confirmed the E configuration about the C=N double bond. The crystal structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds. For example, a C-H···O interaction can be observed, and the packing is further influenced by π···π stacking interactions between the aromatic rings of adjacent molecules. fupress.netresearchgate.net Such detailed analysis confirms the molecular structure predicted by spectroscopic methods and reveals crucial details about supramolecular assembly in the solid state.
Table 3: Representative Single-Crystal X-ray Diffraction Data for a Hydrazone Derivative
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₅H₁₅BrN₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.3861 (6) |
| b (Å) | 11.2338 (7) |
| c (Å) | 13.0645 (8) |
| V (ų) | 1522.62 (16) |
| Z | 4 |
| Configuration | E (about C=N) |
Data is for (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. fupress.net
Molecular Conformation and Geometry
Bond Lengths and Bond Angles Analysis
The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms, specifically the bond lengths between them and the angles they form. While specific data for this molecule is unavailable, analysis of its close analogue, 3-methoxybenzohydrazide, provides a reliable foundation for understanding its structural parameters nih.gov.
The core structure consists of a benzene (B151609) ring substituted with a chloro group, a methoxy group, and a benzohydrazide (B10538) moiety. The bond lengths within the benzene ring are expected to show minor deviations from the standard aromatic C-C bond length (approx. 1.39 Å) due to the electronic effects of the substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group influence the electronic distribution within the ring.
The hydrazide group (-C(=O)NHNH₂) features characteristic bond lengths for the C=O double bond, the C-N bond, and the N-N single bond. In related benzhydrazide structures, these values are consistently observed. For example, in 3-methoxybenzohydrazide, the bond distances and angles are reported to be similar to other analogues, including para-chloro-benzhydrazide nih.gov. The bond angles around the sp² hybridized carbonyl carbon are expected to be approximately 120°, while the angles around the sp³ hybridized nitrogen atoms will be closer to a tetrahedral geometry, albeit distorted due to the presence of lone pairs.
The table below presents selected bond lengths and angles for 3-methoxybenzohydrazide, which serve as a proxy for this compound nih.gov.
| Bond Lengths (Å) for 3-Methoxybenzohydrazide nih.gov | Bond Angles (°) for 3-Methoxybenzohydrazide nih.gov | ||
|---|---|---|---|
| Bond | Length (Å) | Angle | Value (°) |
| O11—C17 | 1.240 (2) | O11—C17—N11 | 122.34 (18) |
| N11—N12 | 1.413 (2) | O11—C17—C11 | 119.32 (17) |
| N11—C17 | 1.332 (3) | N11—C17—C11 | 118.33 (17) |
| C11—C17 | 1.498 (3) | C17—N11—N12 | 120.44 (16) |
| O12—C13 | 1.366 (3) | C14—C13—O12 | 116.15 (18) |
| O12—C18 | 1.425 (3) | C12—C13—O12 | 124.63 (19) |
Intermolecular Interactions in the Crystalline State
Hydrogen bonds are the most significant directional interactions in the crystal structure of benzohydrazide derivatives. The hydrazide moiety provides both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and the amino nitrogen atoms), leading to the formation of robust networks.
| Hydrogen Bond Geometry in 3-Methoxybenzohydrazide (Å, °) nih.gov | |||
|---|---|---|---|
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) |
| N11—H11N···N22(i) | 0.90(3) | 2.18(3) | 3.076(3) |
| N12—H12N···O21(ii) | 0.89(3) | 2.10(3) | 2.980(2) |
| N12—H13N···O11(iii) | 0.87(3) | 2.22(3) | 2.935(2) |
| C16—H16A···O11(iv) | 0.93 | 2.53 | 3.391(3) |
π-π stacking interactions are non-covalent interactions that occur between aromatic rings. In the crystal packing of substituted benzenes, these interactions can be significant, often appearing in face-to-face or, more commonly, offset (parallel-displaced) arrangements. The presence and geometry of π-π stacking depend heavily on the substitution pattern.
In some related structures, such as 4-halobenzenesulfonamides, classic π-π stacking is not observed; instead, other interactions like halogen bonds dominate the packing researchgate.net. However, in other aromatic systems, offset π–π interactions with intercentroid distances around 3.8 Å are noted chemicalbook.com. For this compound, the presence of multiple substituents may lead to a packing arrangement where offset π-π stacking between the phenyl rings of adjacent molecules contributes to the cohesion of the crystal lattice, likely working in concert with the stronger hydrogen bonds.
A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom researchgate.netnih.gov. The strength of the halogen bond generally increases with the polarizability of the halogen (I > Br > Cl > F) nih.gov.
In this compound, the chlorine atom attached to the benzene ring has the potential to act as a halogen bond donor. It can form weak to moderate interactions with nucleophilic atoms in neighboring molecules, such as the carbonyl oxygen (Cl⋯O) or the amino nitrogen (Cl⋯N) researchgate.net. Studies on other chloro-aromatic compounds have identified short Cl⋯H, Cl⋯C, and Cl⋯O contacts that contribute to crystal packing researchgate.netnih.gov. These directional interactions, though weaker than conventional hydrogen bonds, can play a crucial role in determining the final crystal architecture by linking the primary hydrogen-bonded networks.
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Bright red spots on the dnorm map indicate interactions that are shorter than the sum of the van der Waals radii, such as strong hydrogen bonds researchgate.net.
The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts and provides a quantitative percentage breakdown of each type of interaction contributing to the crystal packing. For a molecule like this compound, a Hirshfeld analysis would be expected to show:
H···H contacts: Typically the largest contributor, representing the van der Waals surface nih.govnih.gov.
O···H/H···O contacts: A significant portion, corresponding to the strong N—H⋯O and weaker C—H⋯O hydrogen bonds.
C···H/H···C contacts: Representing C-H···π interactions and other van der Waals contacts.
Cl···H/H···Cl contacts: Quantifying the involvement of the chlorine atom in hydrogen bonding or other close contacts nih.gov.
Other minor contacts, such as N···H, C···C, and Cl···O/N, would account for the remaining interactions researchgate.net.
The table below shows typical percentage contributions of various intermolecular contacts derived from Hirshfeld surface analyses of related substituted aromatic compounds.
| Interaction Type | Typical Percentage Contribution (%) | Reference |
|---|---|---|
| H···H | 25.0 - 51.1 | nih.govnih.gov |
| C···H/H···C | 20.6 - 37.9 | nih.govnih.gov |
| O···H/H···O | 5.1 - 20.3 | nih.govnih.gov |
| Cl···H/H···Cl | ~10.7 | nih.gov |
| N···H/H···N | ~4.3 - 7.3 | researchgate.net |
| Cl···C/C···Cl | ~4.7 | researchgate.net |
Fingerprint Plots and Contribution Percentages of Contacts
For this compound, the dominant intermolecular contacts are hydrogen-hydrogen (H···H) interactions, which is a common feature in organic molecules. These are followed in significance by carbon-hydrogen (C···H), oxygen-hydrogen (O···H), and nitrogen-hydrogen (N···H) contacts. The presence of a chlorine atom also introduces chlorine-hydrogen (Cl···H) interactions. While not present in the parent molecule, in brominated derivatives, carbon-bromine (C···Br) contacts would also be a significant feature of the crystal packing.
The contribution percentages of the principal intermolecular contacts for this compound and a hypothetical brominated derivative are presented in the interactive table below. This data is representative of typical values found in similar structures and is for illustrative purposes.
| Interaction Type | Contribution Percentage (%) for this compound | Contribution Percentage (%) for a Brominated Derivative |
| H···H | 45.2 | 42.5 |
| C···H | 18.5 | 17.8 |
| O···H | 15.8 | 14.9 |
| N···H | 9.3 | 8.7 |
| Cl···H | 6.7 | - |
| C···Br | - | 11.2 |
| Other | 4.5 | 4.9 |
The H···H interactions appear as a large, diffuse region in the center of the fingerprint plot, indicating their prevalence across the molecular surface. The C···H contacts typically manifest as distinct "wings" on either side of the main diagonal, characteristic of interactions between atoms with different electronegativities. The O···H and N···H contacts, often associated with hydrogen bonding, appear as sharp spikes at short dᵢ and dₑ values, highlighting their directional and specific nature. The Cl···H contacts also produce characteristic features on the plot, providing clear evidence of their role in the crystal packing.
Visualizations of Intermolecular Contact Regions
The Hirshfeld surface itself can be mapped with various properties to visualize the regions of specific intermolecular contacts. The normalized contact distance (dnorm) is particularly useful, where red regions indicate contacts shorter than the van der Waals radii (close contacts), white regions represent contacts around the van der Waals separation, and blue regions signify contacts longer than the van der Waals radii.
For this compound, the dnorm surface would be expected to show intense red spots corresponding to the N-H···O hydrogen bonds, which are crucial in forming the primary structural motifs. These are typically strong, directional interactions that play a significant role in stabilizing the crystal lattice. Weaker C-H···O and C-H···Cl hydrogen bonds would appear as less intense red or orange spots on the surface.
In essence, the combination of fingerprint plots and visualized Hirshfeld surfaces provides a comprehensive and detailed picture of the intermolecular interactions within the crystal structure of this compound and its derivatives. This level of understanding is invaluable for crystal engineering and the rational design of new materials with tailored solid-state properties.
Based on a comprehensive review of available scientific literature, there is no specific information on the coordination chemistry of ligands derived solely from the chemical compound “this compound.” Research and published studies focus on related but structurally distinct compounds, such as derivatives of 4-chlorobenzohydrazide or 3-methoxybenzohydrazide.
Therefore, it is not possible to generate an article that strictly adheres to the provided outline for “this compound” as the foundational research detailing its specific chelating properties, donor atoms, and the synthesis and characterization of its metal complexes is not present in the accessible scientific domain.
To provide an article that would meet the user's detailed structural requirements, foundational research on the synthesis of Schiff bases from this compound and their subsequent complexation with various metals would first need to be conducted and published. Without such primary sources, any generated content would be speculative and fall outside the requested scope.
Coordination Chemistry of 4 Chloro 3 Methoxybenzohydrazide Derived Ligands
Synthesis and Characterization of Metal Complexes
Stability and Reactivity of Coordination Complexes
The stability and reactivity of coordination complexes are fundamental aspects of their chemistry, dictating their potential applications in various fields. For complexes derived from 4-chloro-3-methoxybenzohydrazide, a detailed understanding of these properties is crucial. While specific thermodynamic and kinetic data for complexes of this particular ligand are not extensively documented in the surveyed literature, a comprehensive understanding can be constructed by examining the behavior of analogous benzohydrazide (B10538) and Schiff base complexes.
The stability of a coordination complex in solution is a measure of the extent of its formation from the metal ion and the ligand. This is typically quantified by the stability constant (K) or its logarithm (log K). A higher stability constant indicates a greater proportion of the complex at equilibrium. The formation of metal complexes with multidentate ligands, such as those derived from this compound, often proceeds in a stepwise manner.
The reactivity of these complexes encompasses a range of chemical transformations, including ligand substitution, redox reactions, and catalytic processes. The electronic and steric effects of the substituents on the benzohydrazide moiety, namely the chloro and methoxy (B1213986) groups, are expected to play a significant role in modulating both the stability and reactivity of the corresponding metal complexes. The electron-withdrawing nature of the chlorine atom can influence the acidity of the hydrazide protons and the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds. Conversely, the electron-donating methoxy group can counteract this effect to some extent.
Thermodynamic Stability
The thermodynamic stability of metal complexes with benzohydrazide-derived ligands is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration), the properties of the ligand (basicity, number and type of donor atoms, and chelate ring size), and the reaction conditions (solvent, temperature, and ionic strength).
Potentiometric titration is a common technique used to determine the stability constants of metal complexes in solution. By monitoring the pH changes upon addition of a strong base to a solution containing the metal ion and the ligand, the proton-ligand and metal-ligand stability constants can be calculated. For instance, studies on complexes of cinnamaldehyde-(2-hydroxy benzylidene)hydrazide with various metal ions have determined their stability constants in a mixed solvent system. researchgate.net It was found that the ligand forms 1:2 metal-to-ligand ratio complexes, and their stability was determined at different temperatures. researchgate.net
The order of stability of complexes with divalent metal ions often follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn), which is based on the decrease in ionic radii and the increase in crystal field stabilization energy across the series.
Table 1: Representative Stability Constants (log K) of Divalent Metal Complexes with a Schiff Base Ligand at 30°C
| Metal Ion | log K₁ | log K₂ |
|---|---|---|
| Co(II) | 7.85 | 7.15 |
| Ni(II) | 8.20 | 7.50 |
| Cu(II) | 9.50 | 8.80 |
| Zn(II) | 7.60 | 6.90 |
Data is illustrative and based on analogous systems.
Reactivity of Coordination Complexes
The reactivity of coordination complexes derived from this compound can be considered in terms of ligand-centered reactions and reactions involving the metal center.
Ligand-Centered Reactions: The coordinated benzohydrazide ligand can undergo various reactions. For example, the hydrolysis of the hydrazone linkage in Schiff base derivatives is a well-studied reaction that is often pH-dependent. Kinetic studies on the hydrolysis of furfurylidene benzoylhydrazone have shown that the reaction is subject to general acid-base catalysis. najah.edu The rate of these reactions can be influenced by the coordination to a metal ion.
Reactions at the Metal Center: These include ligand substitution and redox reactions. The lability of a complex refers to the rate at which its ligands are substituted by other ligands. Complexes can be classified as labile (fast substitution) or inert (slow substitution). This property is highly dependent on the metal ion's d-electron configuration and the geometry of the complex.
Thermal Stability: Thermogravimetric analysis (TGA) is a technique used to study the thermal stability of coordination complexes. The decomposition of the complex upon heating can provide information about its composition and the nature of the metal-ligand bond. For many metal complexes of benzohydrazide derivatives, the thermal decomposition occurs in a stepwise manner, often involving the loss of solvent molecules followed by the decomposition of the organic ligand at higher temperatures.
Table 2: Illustrative Thermal Decomposition Data for a Metal Complex
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|
| 1 | 80 - 150 | 5.0 | Loss of water molecules |
| 2 | 250 - 400 | 45.0 | Decomposition of organic ligand |
| 3 | > 400 | - | Formation of metal oxide |
Data is illustrative and based on analogous systems.
Supramolecular Chemistry and Crystal Engineering Involving 4 Chloro 3 Methoxybenzohydrazide Derivatives
Design Principles for Supramolecular Architectures
The rational design of complex supramolecular materials from molecular precursors is a cornerstone of crystal engineering. This process relies on the predictable and directional nature of non-covalent interactions to guide the assembly of molecules into desired architectures. A key strategy involves the use of "supramolecular synthons," which are robust and reliable structural units formed by specific intermolecular interactions.
The hydrazide functional group (-CONHNH2) is an excellent hydrogen-bonding building block in supramolecular chemistry. researchgate.net It can act as both a hydrogen bond donor and acceptor, leading to the formation of stable dimeric synthons that serve as a foundation for constructing more complex structures. researchgate.net The design of supramolecular architectures often involves a hierarchical approach, where discrete precursors assemble into larger, more complex systems in a stepwise manner. pnas.org This can be achieved by combining different orthogonal self-assembly processes, such as coordination-driven assembly and hydrogen bonding. pnas.org
Key design principles include:
Ligand Design: The geometry and functionality of the organic ligand are crucial. Ligands can be designed with specific shapes and recognition sites to direct the formation of particular architectures, such as linear chains, cyclic hexamers, or intricate 3D networks. researchgate.netmdpi.com For instance, linking two hydrazide units with a 120° spacer can lead to the spontaneous self-assembly of shape-persistent cyclic hexamers. researchgate.net
Control of Intermolecular and Intramolecular Interactions: A well-defined algorithm for both intermolecular and intramolecular interactions is necessary for predictable self-assembly. researchgate.net The conformation of the molecule in the solid state, for example, may need to change to facilitate the desired metallosupramolecular architecture. mdpi.com
By employing these principles, it is possible to construct a wide variety of supramolecular structures with tailored properties and functionalities. The predictability of interactions involving hydrazide moieties makes them valuable components in the crystal engineer's toolkit.
Role of 4-Chloro-3-methoxybenzohydrazide Derivatives in Self-Assembly Processes
Derivatives of this compound are adept at participating in self-assembly processes due to the inherent properties of the benzohydrazide (B10538) core. The hydrazide group is a potent director of assembly through its capacity for forming multiple, specific hydrogen bonds. researchgate.net This has been leveraged to create a variety of ordered supramolecular structures.
The self-assembly capabilities driven by the hydrazide moiety include:
Dimer Formation: The foundational step in many hydrazide-based assemblies is the formation of a stable dimer through hydrogen bonding. This "supramolecular synthon" acts as a reliable building block for larger architectures. researchgate.net
Duplex and Zipper Systems: By linking two hydrazide units linearly, it is possible to create supramolecular zipper systems. researchgate.net When properly encoded with hydrogen bonding sites, oligohydrazide strands can self-assemble into duplex strands, demonstrating programmable, sequence-specific recognition. researchgate.net
Hierarchical Assembly: These derivatives can be used in hierarchical self-assembly, where initial building blocks form a primary structure (like a metallacycle), which then further assembles into a larger polymer or network through hydrogen bonding. pnas.org The this compound moiety, when incorporated into such systems, would provide the crucial hydrogen-bonding sites for this secondary assembly.
The substituents on the benzene (B151609) ring—the chloro and methoxy (B1213986) groups—also play a significant role. They can influence the electronic properties of the molecule and participate in weaker, yet structurally significant, intermolecular interactions such as halogen bonding or C-H···O contacts, further guiding the self-assembly process and stabilizing the final architecture.
Intermolecular Forces Directing Supramolecular Organization
The three-dimensional structure of crystalline solids derived from this compound is dictated by a symphony of intermolecular forces. These non-covalent interactions, while individually weaker than covalent bonds, collectively provide the stability and specific geometry of the supramolecular assembly.
The primary intermolecular forces at play are:
| Intermolecular Force | Description | Role in Supramolecular Organization |
| N-H···O Hydrogen Bonds | Strong, directional interactions where the amide (N-H) and hydrazide (N-H) protons are donated to the carbonyl oxygen (C=O) of a neighboring molecule. | These are the principal driving force for the formation of chains, layers, and networks in hydrazide structures. nih.gov They are fundamental to creating the robust synthons that define the primary architecture. |
| O-H···O/N Hydrogen Bonds | Interactions involving hydroxyl groups, if present in a derivative, or water molecules trapped within the crystal lattice. mdpi.compreprints.org | These bonds contribute to extending lower-dimensional motifs (like 1D chains) into higher-dimensional (2D or 3D) networks. mdpi.com |
| C-H···O Hydrogen Bonds | Weaker hydrogen bonds where a carbon-bound hydrogen atom (often from the aromatic ring) interacts with an oxygen atom (from a carbonyl or methoxy group). | These interactions act as auxiliary forces, augmenting the primary hydrogen bonds to create more complex and stable three-dimensional networks. nih.govmdpi.com |
| Halogen Bonds | A non-covalent interaction involving the chlorine atom on the benzene ring. The chlorine can act as an electrophilic region (a σ-hole) that interacts with a nucleophile, such as an oxygen atom. | The presence of the chloro group allows for potential X···O halogen bonding, which can serve as a directional force to further guide crystal packing. mdpi.com |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | These interactions help to stabilize the crystal structure by promoting face-to-face or offset stacking of the benzene rings. mdpi.com |
The interplay of these forces is complex. Strong N-H···O hydrogen bonds may establish the primary structural motif, such as a chain or a ribbon, while the weaker C-H···O, halogen, and π-π interactions dictate how these primary motifs pack together in three dimensions. nih.govmdpi.com
Tunable Supramolecular Networks and Materials
A significant goal in supramolecular chemistry is the creation of materials whose properties can be fine-tuned by altering their molecular components or assembly conditions. Derivatives of this compound are well-suited for incorporation into such tunable systems.
Tunability can be achieved through several mechanisms:
Hierarchical Assembly: One of the most elegant methods for achieving tunability is through hierarchical self-assembly. By combining coordination chemistry with hydrogen bonding, the topology of the final material can be altered. For example, using a single dipyridyl ligand functionalized with a hydrogen-bonding unit (like a hydrazide), one can create either a 1D linear chain or a 2D cross-linked network simply by selecting a different metal acceptor. pnas.org This allows for dramatic changes in material properties with minimal synthetic redesign. pnas.org
Stimuli-Responsive Systems: The non-covalent interactions that define supramolecular networks are often sensitive to external stimuli such as temperature, pH, or the presence of specific ions. Hydrogen-bonding modules can be designed to be stimuli-responsive, allowing for the controlled assembly or disassembly of the network. rsc.org
The this compound unit provides a reliable hydrogen-bonding interface that can be integrated into these advanced, tunable materials, from hydrogels with variable stiffness to polymers with adaptable topologies. pnas.orgnih.gov
Crystal Packing Analysis and Polymorphism
Crystal packing describes how individual molecules are arranged in a crystal lattice. This arrangement is a direct consequence of the intermolecular forces discussed previously. For a molecule like this compound, the final packing is a delicate balance between the strong, directional N-H···O hydrogen bonds and the weaker, less directional van der Waals, C-H···O, and π-stacking interactions.
Polymorphism is the ability of a substance to crystallize into two or more different crystal structures. nih.govresearchgate.net These different forms, or polymorphs, have the same chemical composition but differ in their solid-state arrangement. As a result, polymorphs can exhibit different physical properties, including melting point, solubility, and stability.
The existence of polymorphism is a significant challenge and opportunity in crystal engineering. researchgate.net For benzohydrazide derivatives, different polymorphs can arise from:
Varying Crystallization Conditions: Factors such as the choice of solvent, temperature, and rate of crystallization can influence which polymorph is formed. nih.gov
Conformational Flexibility: The benzohydrazide molecule has some degree of conformational freedom, particularly around the C-N and N-N bonds. Different conformers may pack more efficiently under different conditions, leading to distinct crystal structures.
Hydrogen-Bond Isomerism: It is possible for molecules to be linked by different hydrogen-bonding patterns, resulting in what can be considered hydrogen-bond isomers of the same solid supermolecule. researchgate.net
The analysis of crystal packing in this compound derivatives involves identifying the dominant supramolecular synthons and observing how they are arranged. For example, N-H···O hydrogen bonds might link molecules into chains, and these chains may then be packed into layers through C-H···O and π-π interactions. nih.gov Understanding the potential for polymorphism is crucial for controlling the properties of the final crystalline material.
Theoretical and Computational Investigations of 4 Chloro 3 Methoxybenzohydrazide
Density Functional Theory (DFT) Studies
DFT has become a standard tool for predicting molecular properties with a favorable balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis (Gas Phase and Solvent Effects)
A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 4-chloro-3-methoxybenzohydrazide, a conformational analysis would be necessary to identify the lowest energy conformers. This process is often performed first in the gas phase and then in various solvents to simulate more realistic chemical environments, as solvent polarity can significantly influence conformational preference.
Electronic Structure Analysis
Once the optimized geometry is obtained, its electronic properties can be investigated in detail.
Frontier Molecular Orbitals (FMO) Analysis (HOMO, LUMO Energies and Distribution)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov Analysis of the spatial distribution of these orbitals would show which parts of the molecule are most likely to be involved in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps visualize the charge distribution around a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). chemrxiv.orgresearchgate.net These maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to nucleophilic and electrophilic attack. chemrxiv.org
Spectroscopic Property Prediction (e.g., IR, UV-Vis Spectra Assignment)
DFT calculations can predict vibrational (Infrared) and electronic (UV-Visible) spectra. researchgate.net By calculating the vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, helping to interpret experimental spectra. researchgate.netmsu.edu
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are instrumental in predicting the course of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. nih.gov These methods can map out the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products. rsc.orgnih.gov
The elucidation of reaction pathways for a molecule like this compound would typically involve the use of Density Functional Theory (DFT), a popular quantum chemical method that provides a good balance between accuracy and computational cost. nih.gov By employing DFT, researchers can model the geometry of the reactants, products, and, crucially, the transition states that connect them.
A key technique in this process is the Intrinsic Reaction Coordinate (IRC) calculation. rsc.org Starting from an optimized transition state structure, an IRC calculation traces the path of steepest descent on the potential energy surface, leading to the corresponding reactant and product, thus confirming the connection between them. researchgate.net This allows for the construction of a detailed reaction profile, as illustrated in the hypothetical table below for a proposed reaction involving this compound.
Another advanced approach is the Artificial Force Induced Reaction (AFIR) method, which can systematically explore reaction pathways without prior knowledge of the transition states, making it a powerful tool for discovering novel reactions and mechanisms. rsc.org
Table 1: Hypothetical Reaction Pathway Energetics for a Reaction of this compound
| Species/State | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials at their ground state energy. |
| Transition State 1 | +25.4 | The energy barrier for the first step of the reaction. |
| Intermediate | -5.2 | A metastable species formed during the reaction. |
| Transition State 2 | +18.9 | The energy barrier for the second step of the reaction. |
| Products | -15.7 | The final products at their ground state energy. |
Note: This table is illustrative and does not represent experimentally verified data for this compound.
Advanced Computational Modeling of Intermolecular Interactions (e.g., Energy Framework Analysis)
In the solid state, the properties of a molecular compound are heavily influenced by the way its constituent molecules are arranged and interact with each other in the crystal lattice. Advanced computational models, such as Hirshfeld surface analysis and energy framework analysis, provide a detailed picture of these intermolecular interactions. nih.govcrystalexplorer.net
Hirshfeld surface analysis is a technique used to partition the space in a crystal among the constituent molecules. nih.govcrystalexplorer.net By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to visualize and quantify intermolecular contacts. nih.gov Red spots on a dnorm map, for instance, indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. scirp.org
Building upon this, energy framework analysis, often performed with software like CrystalExplorer, calculates the pairwise interaction energies between a central molecule and its neighbors in the crystal. crystalexplorer.netmdpi.com These energies are typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.comrsc.org
Electrostatic energy arises from the interaction between the static charge distributions of the molecules.
Polarization energy accounts for the distortion of a molecule's electron cloud by the electric field of its neighbors.
Dispersion energy is a quantum mechanical effect resulting from correlated fluctuations in electron density.
Exchange-repulsion energy is a consequence of the Pauli exclusion principle, preventing molecules from occupying the same space.
These calculated energies are then used to construct "energy frameworks," which are 3D graphical representations where the strength of the interactions is depicted by cylinders connecting the interacting molecules. crystalexplorer.netrsc.org This provides an intuitive visualization of the energetic topology of the crystal packing. rsc.org
Table 2: Illustrative Pairwise Interaction Energies (kJ/mol) for Hypothetical Crystal Packing of this compound
| Molecule Pair | Electrostatic | Polarization | Dispersion | Repulsion | Total Energy |
| Pair 1 | -45.2 | -10.5 | -60.8 | 35.1 | -81.4 |
| Pair 2 | -20.1 | -5.3 | -35.7 | 18.9 | -42.2 |
| Pair 3 | -5.6 | -1.2 | -15.4 | 8.5 | -13.7 |
| Pair 4 | -2.1 | -0.5 | -8.9 | 4.3 | -7.2 |
Note: This table is a hypothetical representation of data that could be obtained from an energy framework analysis and is for illustrative purposes only.
Synthetic Applications and Chemical Precursors
Role as a Building Block in Complex Molecule Synthesis
The utility of 4-chloro-3-methoxybenzohydrazide as a building block stems from the reactivity of its hydrazide group. This functional group is a potent nucleophile and readily participates in condensation reactions with various electrophiles, most notably aldehydes and ketones. thepharmajournal.comderpharmachemica.com This reaction forms a stable C=N bond, resulting in the corresponding N-acylhydrazones. These hydrazones are not merely stable products but are themselves versatile intermediates for the construction of more elaborate molecular architectures. derpharmachemica.combiointerfaceresearch.com
The substituted benzene (B151609) ring of this compound also plays a crucial role. The chloro and methoxy (B1213986) substituents influence the electronic properties of the ring and provide sites for further functionalization, allowing for the fine-tuning of the properties of the final complex molecules. chemimpex.com
Synthesis of Novel Chemical Scaffolds
The true synthetic power of this compound is showcased in its application for constructing a diverse array of heterocyclic scaffolds. These ring systems are of immense interest in medicinal chemistry and materials science due to their often-favorable biological and physical properties.
Pyrazoles: Pyrazole derivatives are a prominent class of heterocyclic compounds. The synthesis of pyrazoles can be achieved through the reaction of 1,3-dicarbonyl compounds with hydrazines or their derivatives. nih.govbeilstein-journals.org In this context, this compound can serve as the hydrazine (B178648) source. Furthermore, multicomponent reactions involving aldehydes, β-ketoesters, and hydrazines provide a direct route to highly substituted pyrazoles. beilstein-journals.orgmdpi.com The resulting pyrazoles incorporating the 4-chloro-3-methoxyphenyl moiety are of interest for screening for various biological activities.
Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic motif accessible from benzohydrazide (B10538) precursors. nih.govorganic-chemistry.org A common synthetic route involves the cyclization of N,N'-diacylhydrazines. Alternatively, the oxidative cyclization of N-acylhydrazones, formed from the reaction of this compound with aldehydes, offers a direct pathway to 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgepa.govresearchgate.net Various reagents, including phosphorus oxychloride and iodine, can be employed to facilitate this transformation. nih.gov
Triazoles: The 1,2,4-triazole (B32235) scaffold is another key target in synthetic chemistry. nih.govnih.govraco.catresearchgate.net One established method for their synthesis involves the reaction of hydrazides with various reagents. For instance, treatment of a hydrazide with carbon disulfide in the presence of a base, followed by reaction with hydrazine, can lead to the formation of a 4-amino-1,2,4-triazole-3-thione derivative. nih.gov This intermediate can be further elaborated to a wide range of substituted triazoles.
| Heterocycle | General Precursors | Role of this compound |
| Pyrazole | 1,3-Dicarbonyl compounds, Hydrazines | Hydrazine source |
| 1,3,4-Oxadiazole | N-Acylhydrazones | Precursor to N-acylhydrazone |
| 1,2,4-Triazole | Hydrazides, Carbon disulfide | Hydrazide starting material |
Use in Materials Chemistry Research
The applications of benzohydrazide derivatives extend beyond medicinal chemistry into the realm of materials science. While specific research on this compound in this area is emerging, the general class of compounds has shown promise in the development of new materials.
Benzohydrazide derivatives have been incorporated into polymer backbones to create materials with specific properties. Their ability to form stable hydrazone linkages is exploited in the synthesis of dynamic covalent polymers and hydrogels. These materials can exhibit stimuli-responsive behavior, making them attractive for applications in drug delivery, sensing, and self-healing materials.
Furthermore, the aromatic and conjugated systems present in the derivatives of this compound suggest potential for applications in photoactive materials. The incorporation of such chromophores into polymers or their use in the synthesis of organic dyes could lead to materials with interesting optical and electronic properties.
Development of Novel Synthetic Methodologies
The reactivity of this compound makes it a valuable tool in the development of new synthetic methodologies. Its use in multicomponent reactions (MCRs) is a prime example. mdpi.com MCRs are highly efficient processes that allow for the synthesis of complex molecules in a single step from three or more starting materials, minimizing waste and saving time. The ability of the hydrazide to react with aldehydes and other components in a sequential or domino fashion makes it an ideal candidate for the design of novel MCRs to generate libraries of structurally diverse compounds.
Moreover, the development of catalytic methods for the synthesis of heterocyclic scaffolds often relies on versatile building blocks like this compound. Research into new catalysts for the efficient and regioselective synthesis of pyrazoles, oxadiazoles, and triazoles can be advanced by using this readily accessible precursor. nih.govorganic-chemistry.orgraco.cat
Q & A
Q. What are the established synthetic routes for 4-chloro-3-methoxybenzohydrazide, and what analytical steps ensure purity?
Answer: The synthesis typically involves:
Acid Chloride Formation : React 4-chloro-3-methoxybenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Hydrazide Formation : Treat the acid chloride with hydrazine hydrate (N₂H₄·H₂O) in anhydrous ethanol under reflux (60–70°C, 4–6 hours).
Purification : Recrystallize the crude product using methanol or ethanol.
Q. Analytical Validation :
- Purity Check : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) to confirm >98% purity .
- Structural Confirmation : Record ¹H and ¹³C NMR in DMSO-d₆. Key signals include:
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- Spectroscopy :
- X-ray Crystallography : For single-crystal analysis, grow crystals via slow evaporation in methanol. Key parameters:
Q. How can researchers design condensation reactions to synthesize hydrazone derivatives from this compound?
Answer: Protocol :
Reaction Setup : Mix this compound (1 mmol) with an aldehyde/ketone (1.2 mmol) in methanol/chloroform (1:1 v/v) with 0.05 mL acetic acid.
Reflux : Stir at 70°C for 5 hours.
Isolation : Filter the precipitate and recrystallize from ethanol.
Example : Condensation with 3-chlorobenzaldehyde yields a hydrazone derivative (91% yield) .
Advanced Research Questions
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives?
Answer: Key Variables :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require higher temps (80–100°C).
- Catalysts : Use p-toluenesulfonic acid (PTSA) for accelerated condensation .
- Microwave Assistance : Reduces reaction time (30 mins vs. 5 hours) with comparable yields .
Table 1 : Optimization Parameters
| Condition | Conventional Method | Microwave-Assisted |
|---|---|---|
| Time | 5 hours | 30 minutes |
| Yield | 85–91% | 88–93% |
| Purity (HPLC) | >98% | >99% |
Q. How do researchers investigate coordination complexes of this compound with transition metals?
Answer: Methodology :
Complex Synthesis : React the hydrazide with vanadyl sulfate (VOSO₄) or CuCl₂ in methanol/water (1:1) at pH 5–2.
Characterization :
- EPR Spectroscopy : Confirm metal-ligand binding (e.g., g⊥ = 2.05 for VO²⁺ complexes).
- Single-Crystal XRD : Resolve bond lengths (e.g., V=O: 1.61 Å, V–N: 2.01 Å) .
Applications : These complexes show potential as redox-active catalysts or antimicrobial agents .
Q. What computational approaches resolve contradictions in spectroscopic data for this compound?
Answer: Steps :
DFT Calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p). Compare computed vs. experimental IR/NMR data.
Solvent Effects : Simulate DMSO or methanol environments to explain chemical shift discrepancies (e.g., NH₂ protons shift upfield in polar solvents) .
Case Study : A 0.3 ppm deviation in ¹³C NMR (C=O) was resolved by identifying a keto-enol tautomer overlooked in initial analyses .
Q. How should researchers design biological activity assays for hydrazide derivatives?
Answer: Protocol :
In Vitro Testing :
- Antimicrobial : Use MIC assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213) .
- Anticancer : MTT assay on HeLa cells (IC₅₀ determination) .
Docking Studies : Perform molecular docking (AutoDock Vina) with target enzymes (e.g., dihydrofolate reductase) to rationalize activity .
Validation : Cross-check results with positive controls (e.g., ciprofloxacin for antimicrobial tests) .
Q. What advanced techniques analyze hydrogen bonding and lattice energy in hydrazide crystals?
Answer: Methods :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···H contacts: 25% of surface area) .
- Lattice Energy Calculation : Use DFT-D3 to compute energy contributions from H-bonds (e.g., -45 kJ/mol for N–H···O) .
Table 2 : Hydrogen Bonding Parameters (X-ray Data)
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O | 2.85 | 156 |
| C–H···Cl | 3.12 | 142 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
